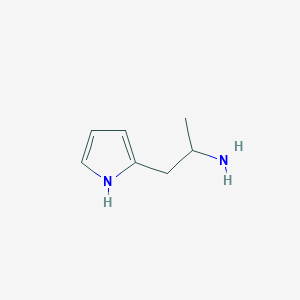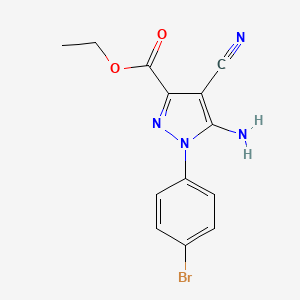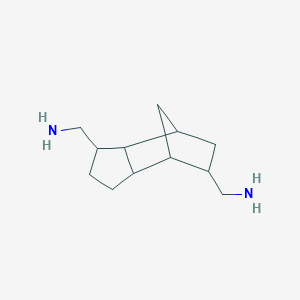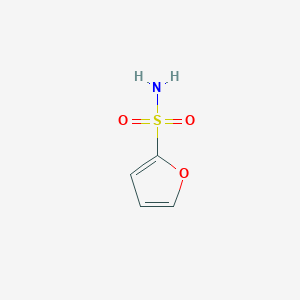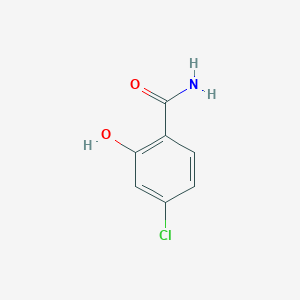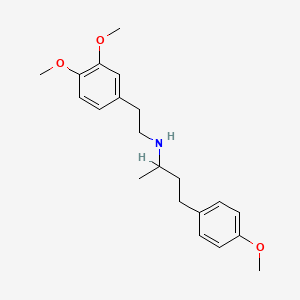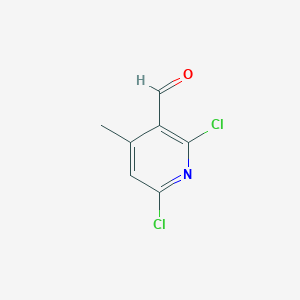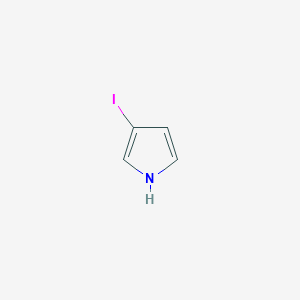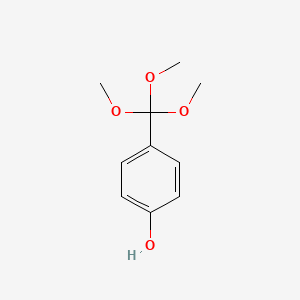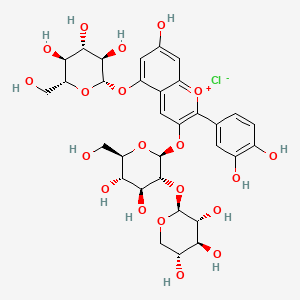
Cyanidin-3-O-sambubioside-5-O-glucosid
Übersicht
Beschreibung
Cyanidin-3-O-sambubioside-5-O-glucoside chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
Wissenschaftliche Forschungsanwendungen
Cyanidin-3-O-sambubioside-5-O-glucosid-Chlorid: Eine umfassende Analyse
Hemmung der Influenza-Neuraminidase: this compound-Chlorid wurde als H274Y-Mutationsinhibitor identifiziert. Es hemmt die Aktivität der Influenza-Neuraminidase, die für die Replikation und Verbreitung des Virus entscheidend ist, mit einem IC50 von 72 μM .
Hemmung des Angiotensin-Converting-Enzyms (ACE): Diese Verbindung zeigt die Fähigkeit, die ACE-Aktivität zu hemmen. ACE-Hemmer werden häufig zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt .
Antioxidative Eigenschaften: Aufgrund seiner Struktur als Flavonoid besitzt es signifikante antioxidative Eigenschaften, die zum Schutz von Zellen vor oxidativem Stress beitragen .
Antiangiogenetische Effekte: Es hat antiangiogenetische Eigenschaften gezeigt, d.h. es kann die Bildung neuer Blutgefäße hemmen, ein Prozess, der oft an der Progression von Krebs beteiligt ist .
Antivirale Aktivität: Neben der Hemmung der Influenza-Neuraminidase besitzt this compound-Chlorid breitere antivirale Eigenschaften, die in therapeutischen Anwendungen genutzt werden könnten .
Analytischer Standard für HPLC: Es kann als analytischer Standard für die Bestimmung von Analyten in verschiedenen biologischen Proben verwendet werden, wenn Hochleistungsflüssigchromatographie (HPLC)-Techniken eingesetzt werden .
Biochemische Analyse
Biochemical Properties
Cyanidin-3-O-sambubioside-5-O-glucoside chloride is involved in the modification of anthocyanins to more stable molecules in complexes for co-pigmentation . It interacts with enzymes such as UDP-glucose: anthocyanin 5-O-glucosyltransferase (5-GT) and UDP-glucose: anthocyanidin 3-O-glucosyltransferase (3-GT) .
Cellular Effects
It is known that anthocyanins like Cyanidin-3-O-sambubioside-5-O-glucoside chloride can have antioxidant, anti-inflammatory, and anti-thrombotic effects .
Molecular Mechanism
The molecular mechanism of Cyanidin-3-O-sambubioside-5-O-glucoside chloride involves its interaction with different Aβ polymorphs. The negative charges on different Aβ polymorphs draw the interaction with the flavylium cation on Cyanidin-3-O-sambubioside-5-O-glucoside chloride .
Metabolic Pathways
Cyanidin-3-O-sambubioside-5-O-glucoside chloride is involved in the anthocyanin biosynthesis pathway . It interacts with enzymes such as UDP-glucose: anthocyanin 5-O-glucosyltransferase (5-GT) and UDP-glucose: anthocyanidin 3-O-glucosyltransferase (3-GT) .
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUFUUOWFABDAK-JTEBGWLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001343045 | |
| Record name | Cyanidin 3-sambubioside 5-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53925-33-0 | |
| Record name | Cyanidin 3-sambubioside-5-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53925-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanidin 3-sambubioside-5-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053925330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidin 3-sambubioside 5-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001343045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-SAMBUBIOSIDE-5-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94D257QL1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


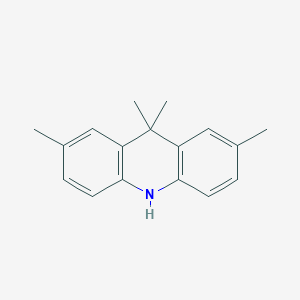
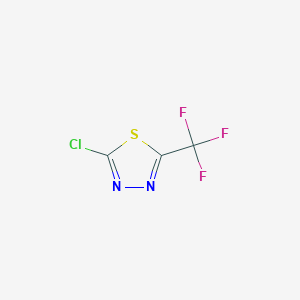
![6-Chloropyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B1601755.png)
